VU533 Demonstrates Superior Emax vs. VU534 in Recombinant Mouse NAPE-PLD Assay
VU533 exhibits a significantly higher maximal efficacy (Emax) compared to the closely related analog VU534 in recombinant mouse NAPE-PLD assays [1]. Both compounds share an EC50 of 0.30 μM, but VU533 produces a 2.6-fold activation (95% CI 2.6-2.8) versus VU534's 2.1-fold (95% CI 2.0-2.2), representing a 24% greater maximal induction of enzyme activity [1].
| Evidence Dimension | NAPE-PLD activation Emax (fold increase) |
|---|---|
| Target Compound Data | VU533 Emax = 2.6-fold (95% CI 2.6-2.8) |
| Comparator Or Baseline | VU534 Emax = 2.1-fold (95% CI 2.0-2.2) |
| Quantified Difference | +0.5-fold (24% greater Emax) |
| Conditions | Recombinant mouse NAPE-PLD with PED-A1 substrate; n=3 |
Why This Matters
Higher Emax indicates greater maximal enzyme activation capacity, providing a wider dynamic range for cellular and in vivo studies.
- [1] Zarrow JE, et al. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. ACS Chem Biol. 2023 Aug 18;18(8):1891-1904. View Source
